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Compound of Interest

6-(2,3-Dimethylphenoxy)pyridin-3-
Compound Name:

amine
CAS No.: 219866-00-9
Cat. No.: B2790500

Get Quote

Introduction & Retrosynthetic Strategy

The target molecule features an aminopyridine core linked to a dimethylphenol via an ether
bridge. The synthetic challenge lies in establishing the C—O bond with high regioselectivity
while maintaining the integrity of the pyridine ring.

Retrosynthetic Analysis: The most robust disconnection is the ether linkage, suggesting an
SNAr (Nucleophilic Aromatic Substitution) coupling followed by a nitro reduction.

e Step 1 (C-O Bond Formation): Coupling of 6-chloro-3-nitropyridine with 2,3-dimethylphenol.
The 3-nitro group activates the 6-chloro position (para-relationship) for nucleophilic attack.

o Step 2 (Reduction): Chemoselective reduction of the nitro group to the primary amine using
catalytic hydrogenation or dissolved metal reduction.

Reaction Scheme (Graphviz Visualization)
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Figure 1: Two-step synthetic pathway utilizing SNAr coupling and catalytic hydrogenation.

Reagents & Materials

To ensure reproducibility, use reagents meeting the following specifications.

Reagent CAS No.[1][2] Purity Role Stoichiometry
6-Chloro-3- . .

) o 33252-28-7 >98% Electrophile 1.0 equiv
nitropyridine
2,3- . ,

] 526-75-0 >99% Nucleophile 1.1 equiv
Dimethylphenol
Potassium
Carbonate 584-08-7 Anhydrous Base 2.0 equiv
(K2CO3)
DMF (N,N-
Dimethylformami  68-12-2 Anhydrous Solvent 10 vol (mL/g)
de)
Palladium on )

7440-05-3 10% wt loading Catalyst 10 wt%

Carbon (Pd/C)
Hydrogen Gas 1333-74-0 >99.9% Reductant Balloon pressure

Experimental Protocols
Step 1: Synthesis of 2-(2,3-Dimethylphenoxy)-5-
nitropyridine
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Mechanism: The base deprotonates the phenol to form a phenoxide anion. This nucleophile
attacks the C6 position of the pyridine. The Meisenheimer complex is stabilized by the electron-
withdrawing nitro group at C3, followed by the elimination of the chloride ion.

Protocol:

e Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and
a reflux condenser.

e Charging: Add 2,3-dimethylphenol (1.34 g, 11.0 mmol) and anhydrous DMF (20 mL).

e Deprotonation: Add K2COs (2.76 g, 20.0 mmol) in one portion. Stir at Room Temperature
(RT) for 15 minutes to generate the phenoxide.

o Expert Note: The solution may turn slightly yellow/orange. Ensure K2COs is finely
powdered to maximize surface area.

e Addition: Add 6-chloro-3-nitropyridine (1.58 g, 10.0 mmol).

o Reaction: Heat the mixture to 90°C in an oil bath. Monitor by TLC (30% EtOAc in Hexanes)
or LC-MS.

o Endpoint: Reaction is typically complete within 2—4 hours. Look for the disappearance of
the chloropyridine (Rf ~0.6) and formation of the product (Rf ~0.5).

o Workup:
o Cool to RT.

o Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product
should precipitate as a solid.

o Troubleshooting: If an oil forms instead of a solid, extract with Ethyl Acetate (3 x 50 mL),
wash with brine, and dry over NazSOa.

« |solation: Filter the solid precipitate, wash with water (2 x 20 mL) and cold hexanes (20 mL).
Dry under vacuum at 45°C.
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o Expected Yield: 85-92%
o Appearance: Yellow to tan solid.
Step 2: Reduction to 6-(2,3-Dimethylphenoxy)pyridin-3-

amine

Mechanism: Catalytic hydrogenation reduces the nitro group (-NO:z) to the amine (-NH-z) via
nitroso and hydroxylamine intermediates.

Protocol:
e Setup: Use a 100 mL RBF or hydrogenation bottle.

e Charging: Dissolve the nitro intermediate from Step 1 (2.0 g, 8.2 mmol) in Methanol (30 mL)
and Ethyl Acetate (10 mL).

o Expert Note: The co-solvent helps solubility. If the intermediate is not fully soluble, warm
slightly.

o Catalyst Addition: Carefully add 10% Pd/C (200 mg, 10 wt%) under a nitrogen blanket.

o Safety: Pd/C is pyrophoric. Do not add to dry solvent; ensure the vessel is inerted with N2
before addition.

o Hydrogenation: Purge the vessel with Hz gas (balloon pressure or 1 atm). Stir vigorously at
RT for 4-6 hours.

e Monitoring: Monitor by LC-MS for the mass shift (M+H 245 - 215).
o Workup:

o Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH
(20 mL).

o Concentrate the filtrate under reduced pressure.[3][4]
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 Purification: The crude amine is often pure enough for use. If necessary, recrystallize from
Ethanol/Hexane or purify via flash chromatography (DCM:MeOH 95:5).

o Expected Yield: 80—-90%

o Appearance: Off-white to pale brown solid.

Process Workflow & Quality Control
Operational Workflow (Graphviz Visualization)
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Figure 2: Step-by-step operational workflow for the synthesis.

Test Method Acceptance Criteria
Amine: d ~4.5-5.0 ppm (broad
s, 2H, NH2). Phenoxy Methyls:

Identity 1H NMR (DMSO-ds) 0 ~2.1-2.3 ppm (s, 6H).
Aromatic: 3 Pyridine protons, 3
Phenyl protons.

Purity HPLC (C18, ACN/H20) >95% area

Mass LC-MS (ESI+) [M+H]* =215.12 + 0.5 Da

_ DMF < 880 ppm, MeOH <
Residual Solvent GC-HS

3000 ppm

Self-Validating Checkpoint:

o Step 1 Check: If the precipitate in water is gummy, it indicates residual DMF or incomplete

reaction. Recrystallize from ethanol before proceeding to reduction.

o Step 2 Check: Incomplete reduction often yields the hydroxylamine intermediate ([M+H] =

231). If observed, add fresh catalyst and continue hydrogenation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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